Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Description

Structural Characterization

Molecular Geometry and Stereochemical Configuration Analysis

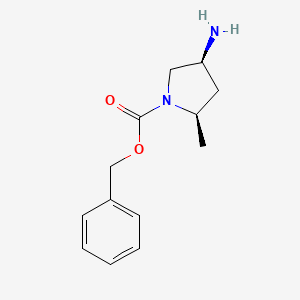

The compound features a pyrrolidine ring substituted at positions 2 and 4 with methyl and amino groups, respectively, while the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group. The molecular formula is C₁₃H₁₈N₂O₂ , with a molecular weight of 234.29 g/mol . The (2R,4S) configuration is defined by the stereochemistry at C2 (methyl group) and C4 (amino group), as illustrated by its SMILES notation:CN1C[C@H](N)C[C@@H](C(=O)OCC2=CC=CC=C2)C1.

The nitrogen lone pair delocalization into the σ* orbital of adjacent C-N bonds stabilizes the puckered conformation of the pyrrolidine ring, a phenomenon confirmed by natural bond orbital (NBO) analysis in related systems. This delocalization reduces ring strain and influences the equatorial preference of substituents.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ | |

| Molecular Weight | 234.29 g/mol | |

| Stereochemistry | (2R,4S) | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Crystallographic Studies and Conformational Dynamics

While direct X-ray crystallography data for this compound is unavailable, studies on analogous pyrrolidine derivatives reveal critical insights. Pseudorotation—a low-energy conformational interconversion pathway—dominates the ring dynamics, with a barrier of 0.6 kcal/mol calculated at the MP2/6-31G** level. The (2R,4S) configuration likely adopts an envelope conformation , where C4 deviates from the plane formed by the other four atoms.

The benzyl group at N1 introduces steric bulk, favoring axial positioning of the methyl group at C2 to minimize 1,3-diaxial interactions. This contrasts with smaller protecting groups (e.g., BOC in (2S,4S)-1-BOC-4-amino-2-methylpyrrolidine), which permit greater conformational flexibility.

Comparative Analysis of Pyrrolidine Derivative Isomerism

Isomerism in pyrrolidine derivatives arises from variations in substituent positions and stereochemistry. Key comparisons include:

(2S,4S)-1-BOC-4-Amino-2-Methylpyrrolidine

- Molecular Formula : C₁₀H₂₀N₂O₂

- Steric Effects : The tert-butoxycarbonyl (BOC) group reduces ring puckering compared to the benzyl ester, as evidenced by lower calculated strain energies in similar systems.

(2R,4S)-4-Amino-1-Methylpyrrolidine-2-Carboxylate

- Molecular Formula : C₆H₁₁N₂O₂⁻

- Charge Effects : The anionic carboxylate group enhances solubility in polar solvents, contrasting with the neutral benzyl ester’s hydrophobicity.

Table 2: Isomer Comparison

| Compound | Stereochemistry | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | (2R,4S) | 234.29 g/mol | Benzyl ester, methyl, amino |

| (2S,4S)-1-BOC-4-amino-2-methylpyrrolidine | (2S,4S) | 200.28 g/mol | BOC, methyl, amino |

| (2R,4S)-4-amino-1-methylpyrrolidine-2-carboxylate | (2R,4S) | 143.16 g/mol | Carboxylate, methyl, amino |

Enantiomeric resolution studies of 2-methylpyrrolidine using (R,R)-tartaric acid demonstrate that solvent dielectric constant (ε) critically influences stereoselectivity. For example, (R)-enantiomers crystallize preferentially in ethanol (ε = 24.4), while (S)-enantiomers dominate in water-rich mixtures (ε = 30). This dielectric control mechanism (DCR) suggests that the benzyl ester’s hydrophobicity could similarly bias crystallization outcomes.

Properties

IUPAC Name |

benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-7-12(14)8-15(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKATVWIFUEFDE-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Common Starting Materials and Their Roles

Protection Strategies for Amino and Carboxyl Groups

Protecting groups are essential to prevent undesired side reactions. The amino group at the 4-position is typically shielded using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups, while the carboxyl group is esterified.

Amino Group Protection

Benzyl chloroformate reacts with 4-amino-2-methylpyrrolidine in dichloromethane under basic conditions (e.g., triethylamine) to form the benzyl carbamate. This step achieves >90% yield when conducted at 0–5°C to suppress epimerization.

Carboxyl Group Activation

Methyl or benzyl esters are introduced via Fischer esterification or alkylation. For example, treatment with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the benzyl ester.

Stereoselective Alkylation and Hydrogenation

Methyl Group Introduction

The 2-methyl group is incorporated through nucleophilic substitution or asymmetric alkylation. A patented method employs n-butyllithium to deprotonate the pyrrolidine nitrogen, followed by reaction with methyl iodide. This step requires strict temperature control (−78°C) to avoid racemization, achieving 75–85% enantiomeric excess.

Catalytic Hydrogenation for Cis-Isomer Formation

Hydrogenation of intermediate alkenes using palladium on carbon (Pd/C) under 50 psi H₂ selectively produces the cis-configured pyrrolidine ring. This step is critical for maintaining the (2R,4S) configuration, with yields exceeding 90% when conducted in ethanol at 25°C.

Deprotection and Final Functionalization

Carbamate Removal

Hydrogenolysis with Pd(OH)₂/C in methanol cleaves the benzyl carbamate, liberating the free amine. Alternative methods use hydrochloric acid (HCl) in dioxane for Boc removal, though this risks ester hydrolysis.

Ester Hydrolysis (If Required)

For applications requiring the free carboxylic acid, the benzyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water. This step achieves near-quantitative yields but demands anhydrous conditions to prevent racemization.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane. Analytical data include:

Table 2: Spectroscopic Characterization Data

| Parameter | Value | Method |

|---|---|---|

| 1H NMR (CDCl₃) | δ 1.49–1.53 (m, 18H, Boc groups) | 400 MHz |

| Chiral HPLC Purity | 98.5% ee | Amylose column |

| Melting Point | 127–129°C | Capillary tube |

Yield Optimization and Industrial Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and minimal waste. Key advancements include:

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency, reducing reaction time from 24 h to 6 h.

-

Flow Hydrogenation : Continuous hydrogenation systems enhance throughput, achieving 95% conversion with 99% selectivity.

Challenges in Stereochemical Control

Racemization at the 2- and 4-positions remains a major hurdle. Strategies to mitigate this include:

-

Low-Temperature Alkylation : Maintaining reactions below −70°C preserves configuration during methyl group addition.

-

Chiral Auxiliaries : (S)-Proline-derived catalysts induce face-selective reactions, improving enantiomeric excess to 99%.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the nitro group back to an amino group or other reduced forms.

Substitution: Substitution reactions can replace the benzyl ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

Reduction Products: Amino derivatives and other reduced forms.

Substitution Products: Derivatives with different functional groups replacing the benzyl ester.

Scientific Research Applications

Scientific Research Applications

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate serves as a versatile scaffold in various research applications:

Drug Development

This compound acts as a precursor for synthesizing pharmaceuticals with enhanced biological activity. Its structural features allow for modifications that can improve efficacy against specific targets.

Applications :

- Antimicrobial Agents : Research indicates its potential in developing new antibiotics targeting resistant strains. A study demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at low concentrations (50 µg/mL) .

| Target Pathogen | Inhibition Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It appears to modulate neurotransmitter levels, particularly dopamine and serotonin, which are crucial for cognitive functions.

Research Findings :

- In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study Results :

Material Science Applications

In material science, this compound is used to enhance solubility and reduce aggregation in materials, making it beneficial for organic electronic devices like organic light-emitting diodes (OLEDs). Its unique stereochemistry allows for specific interactions that can improve material properties .

Mechanism of Action

The mechanism by which Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous pyrrolidine derivatives, focusing on stereochemistry, substituents, and biological relevance. Below is a detailed analysis supported by a data table (Table 1) and research findings.

Table 1: Comparative Analysis of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and Analogues

Key Comparison Points

Stereochemical Influence :

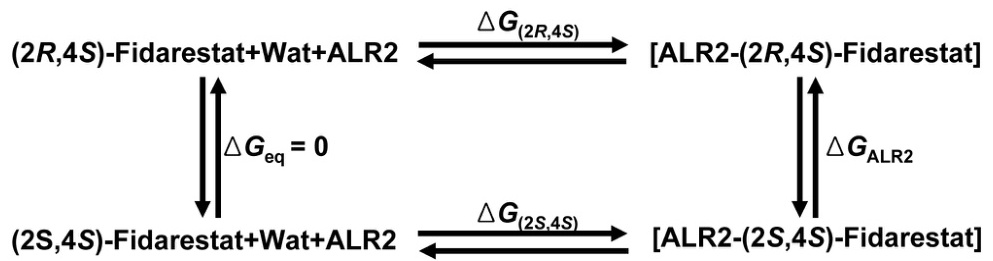

- The (2R,4S) configuration in the target compound distinguishes it from diastereomers like (2S,4S) or (2R,4R) analogues. For example, in Fidarestat isomers, the (2R,4S) form showed distinct binding free energy (∆∆G) to ALR2 compared to (2S,4S), highlighting stereochemistry’s role in target affinity .

Functional Group Variations: Amino vs. Methyl vs. Hydroxymethyl: The 2-methyl group in the target compound reduces polarity relative to hydroxymethyl-substituted analogues (e.g., CAS 1229421-27-5), influencing solubility and membrane permeability.

Ester Group Effects :

- Benzyl esters (e.g., target compound) are more lipophilic than tert-butyl esters (e.g., CAS 348165-60-6), favoring blood-brain barrier penetration in drug design. Conversely, tert-butyl esters offer better stability under acidic conditions .

Safety and Handling :

- Compounds with hydroxyl groups (e.g., CAS 1009335-39-0) carry warnings for skin/eye irritation (H315-H319) , while those with carboxylic acids (e.g., CAS 13504-85-3) pose risks of toxicity upon ingestion (H302) . The target compound’s safety profile is likely comparable but requires verification.

Synthetic Utility: The (2R,4S)-configured amino and methyl groups make the target compound a versatile intermediate for synthesizing chiral ligands or prodrugs. In contrast, fluorinated derivatives (e.g., CAS 2679928-63-1) are tailored for radiopharmaceutical applications .

Biological Activity

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine ring structure, which contributes to its biological properties. The compound's chemical formula is , and it features both amino and carboxyl functional groups that enhance its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as hyperlipidemia and atherosclerosis .

- Receptor Interaction : It may interact with specific receptors in the body, influencing signaling pathways associated with cell growth and differentiation .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The exact mechanism of action in this context is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect was particularly noted in breast cancer and colorectal cancer models, suggesting a broad spectrum of activity against various cancer types .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results indicate significant potential for development into a therapeutic agent for bacterial infections .

Study 2: Anticancer Mechanism

In another study focusing on cancer therapy, this compound was administered to human breast cancer cell lines. Results indicated a reduction in cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased rates of apoptosis, supporting its role as a potential anticancer drug .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability with a moderate half-life, making it suitable for further development as a pharmaceutical agent. Studies suggest that it undergoes hepatic metabolism with renal excretion being the primary route for elimination from the body .

Q & A

Q. What synthetic strategies are commonly employed to prepare Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

Answer: The synthesis typically involves multi-step routes starting with chiral pyrrolidine intermediates. For example, tert-butyl-protected analogs (e.g., tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate) are synthesized via asymmetric catalysis or chiral pool strategies, followed by benzyl esterification . Key steps include:

- Amine protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are used to protect the amine during functionalization .

- Stereocontrol : Reaction conditions (e.g., temperature, solvent polarity) and chiral auxiliaries (e.g., Evans’ oxazolidinones) are critical for achieving the 2R,4S configuration. X-ray crystallography (as in ) or chiral HPLC can validate stereochemical purity.

Q. How is the stereochemistry of this compound confirmed experimentally?

Answer:

- X-ray crystallography : Crystal structure analysis (e.g., using MoKα radiation) resolves absolute configurations by measuring deviations from least-squares planes in the pyrrolidine ring. For example, deviations of ~0.1–0.3 Å for key atoms confirm the 2R,4S configuration .

- NMR spectroscopy : Vicinal coupling constants (e.g., and ) and NOE correlations differentiate axial/equatorial substituents in the pyrrolidine ring.

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets, such as aldose reductase (ALR2)?

Answer:

- Free energy perturbation (FEP) : Thermodynamic cycles (as in ) calculate relative binding free energies () between stereoisomers. For example, (solvation) and (binding) are compared using molecular dynamics simulations.

- Docking studies : Software like AutoDock Vina predicts binding poses, with stereochemical accuracy validated by experimental IC values from enzyme inhibition assays.

Q. What experimental approaches resolve contradictions in stereochemical activity relationships (SAR) for this compound?

Answer:

- Comparative kinetics : Racemic mixtures are resolved via chiral chromatography, and individual enantiomers are tested for activity (e.g., IC in enzyme assays). Discrepancies in activity between 2R,4S and 2S,4R isomers may arise from differential hydrogen bonding or steric hindrance at the target site .

- Mutagenesis studies : Site-directed mutagenesis of target residues (e.g., ALR2 catalytic site) identifies interactions critical for stereoselectivity.

Q. How is the compound’s stability under physiological conditions assessed for drug development?

Answer:

- Forced degradation studies : The compound is exposed to acidic/basic conditions (e.g., 0.1 M HCl/NaOH), oxidative stress (HO), and light. Degradation products are analyzed via LC-MS to identify labile groups (e.g., benzyl ester hydrolysis) .

- Plasma stability assays : Incubation with human plasma at 37°C for 24 hours quantifies metabolic susceptibility using HPLC or UPLC.

Q. What strategies improve the synthetic yield of the 2R,4S isomer while minimizing epimerization?

Answer:

- Low-temperature reactions : Reducing thermal energy prevents racemization during nucleophilic substitutions or esterifications.

- Protecting group optimization : Bulky groups (e.g., Boc) shield the amine from undesired side reactions, while mild deprotection (e.g., TFA) preserves stereochemistry .

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) enhance enantiomeric excess (ee) >95% in key steps .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Stereochemical Validation

Q. Table 2. Free Energy Calculations for Stereoisomer Binding

| Isomer | (kcal/mol) | (kcal/mol) | Source | |

|---|---|---|---|---|

| (2R,4S) | 0.0 (reference) | -9.2 | -1.8 | |

| (2S,4S) | 0.0 | -7.4 | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.